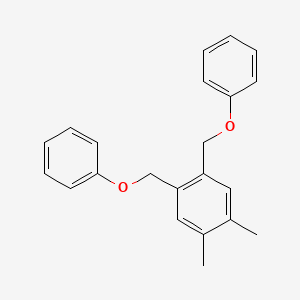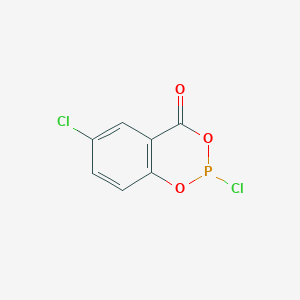
2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one is a chemical compound known for its unique structure and reactivity It is a member of the benzodioxaphosphorin family, characterized by a phosphorus atom integrated into a heterocyclic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one typically involves the reaction of salicyl alcohol with phosphorus trichloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions generally include a temperature range of 0-5°C and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .
化学反应分析
Types of Reactions
2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is also used in coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxaphosphorins, while oxidation and reduction can lead to different oxidation states of the phosphorus atom .
科学研究应用
2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of nucleotides and other phosphorus-containing compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biological phosphorus chemistry.
作用机制
The mechanism of action of 2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one involves its ability to act as a phosphorylating agent. It can transfer its phosphorus atom to other molecules, thereby modifying their chemical structure and activity. This property is particularly useful in the synthesis of nucleotides and other biologically active compounds. The molecular targets and pathways involved include enzymes that interact with phosphorus-containing substrates .
相似化合物的比较
Similar Compounds
- 2-Chloro-1,3,2-benzodioxaphosphorin-4-one
- 2,6-Dichloro-1,4-benzoquinone
- 2,6-Dibromo-1,4-benzoquinone
Uniqueness
2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one is unique due to its specific substitution pattern and the presence of two chlorine atoms, which enhance its reactivity and make it suitable for a wide range of chemical transformations. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in synthetic applications .
属性
CAS 编号 |
918475-79-3 |
|---|---|
分子式 |
C7H3Cl2O3P |
分子量 |
236.97 g/mol |
IUPAC 名称 |
2,6-dichloro-1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C7H3Cl2O3P/c8-4-1-2-6-5(3-4)7(10)12-13(9)11-6/h1-3H |
InChI 键 |
JYXRPCDHJVQQGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=O)OP(O2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol](/img/structure/B14182248.png)
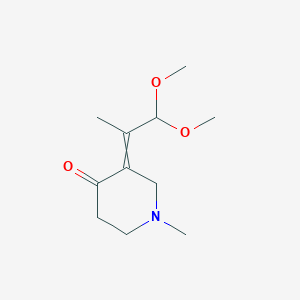
![(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone](/img/structure/B14182263.png)

![N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14182274.png)
![4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14182276.png)
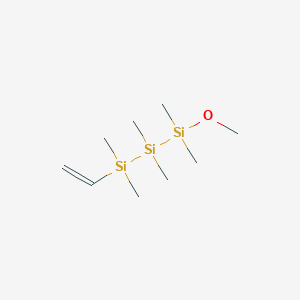


![N,N'-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14182298.png)

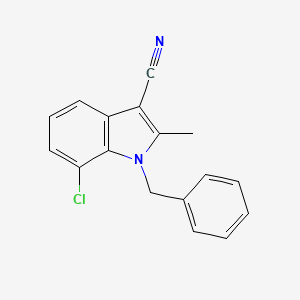
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)-](/img/structure/B14182322.png)
